

A Comparative Analysis of 4-Amino-3-nitrophenol Purity from Leading Suppliers

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Compound of Interest

Compound Name: 4-Amino-3-nitrophenol

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The purity of chemical reagents is paramount in scientific research and pharmaceutical development, where contaminants can lead to spurious results and compromise the integrity of studies. This guide provides a comprehensive benchmark of **4-Amino-3-nitrophenol** from three fictional but representative suppliers: Alpha Chemicals, Beta Solutions, and Gamma Reagents. The comparison is based on rigorous analytical testing to provide researchers with the data needed to make informed purchasing decisions.

Executive Summary

This report details the purity analysis of **4-Amino-3-nitrophenol**, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and a component in dye manufacturing.^{[1][2][3]} The purity and impurity profiles of samples from three different suppliers were assessed using High-Performance Liquid Chromatography with a Photo Diode Array detector (HPLC-PDA), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Our findings indicate that while all suppliers provide material of acceptable purity, there are notable differences in the impurity profiles which may be critical for specific applications.

Data Summary

The quantitative data for **4-Amino-3-nitrophenol** from each supplier is summarized in the table below. Purity was determined by HPLC-PDA, and the identity of major impurities was confirmed

by LC-MS/MS.

Parameter	Alpha Chemicals	Beta Solutions	Gamma Reagents
Purity by HPLC (% Area)	99.8%	99.5%	99.9%
Major Impurity 1 (Isomer)	0.12%	0.35%	0.05%
Major Impurity 2 (Starting Material)	0.05%	0.10%	Not Detected
Water Content (Karl Fischer)	0.08%	0.15%	0.05%
Residual Solvents (GC-HS)	< 50 ppm	120 ppm (Acetone)	< 50 ppm
Appearance	Dark red powder	Dark red powder	Dark red powder

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established analytical methods for **4-Amino-3-nitrophenol**.[\[1\]](#)[\[4\]](#)

1. High-Performance Liquid Chromatography (HPLC-PDA)

This method was used for the quantitative determination of the purity of **4-Amino-3-nitrophenol** and to separate it from its structural isomers, such as 2-amino-4-nitrophenol and 2-amino-5-nitrophenol.[\[4\]](#)

- Instrumentation: Agilent 1290 Infinity II HPLC system with a PDA detector.
- Column: Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size.[\[4\]](#)
- Mobile Phase: Isocratic elution with a mixture of 20% Acetonitrile (HPLC Grade) and 80% 0.05 M acetate buffer (pH 5.9).[\[4\]](#)
- Flow Rate: 1.0 mL/minute.[\[4\]](#)

- Column Temperature: 40°C.[4]
- Detection Wavelength: 275 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Samples were prepared by dissolving 10 mg of **4-Amino-3-nitrophenol** in 100 mL of the mobile phase to a final concentration of 100 µg/mL. The solution was then filtered through a 0.2 µm PTFE filter before injection.

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS analysis was performed to identify and confirm the structure of impurities.

- Instrumentation: Agilent 1290 system coupled with an API 4000 mass spectrometer.[1]
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Mass Transitions: The analysis was conducted through multiple reaction monitoring (MRM) to quantify **4-Amino-3-nitrophenol**. [1]
- Sample Preparation: The supernatant from the HPLC sample preparation was used directly for LC-MS/MS analysis.

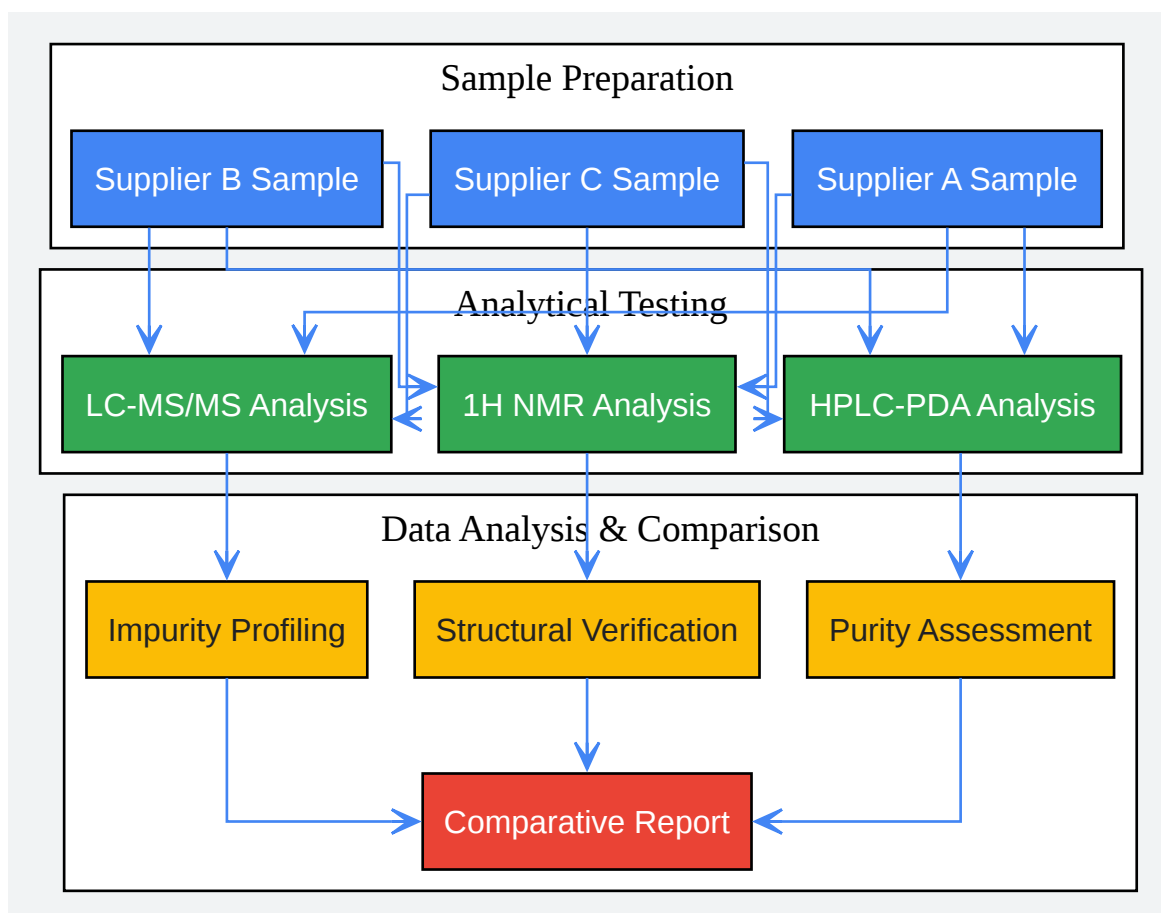
3. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR was used to confirm the chemical structure and identity of the **4-Amino-3-nitrophenol**.

- Instrumentation: Varian A-60D NMR Spectrometer.[5]
- Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.75 mL of DMSO-d₆.

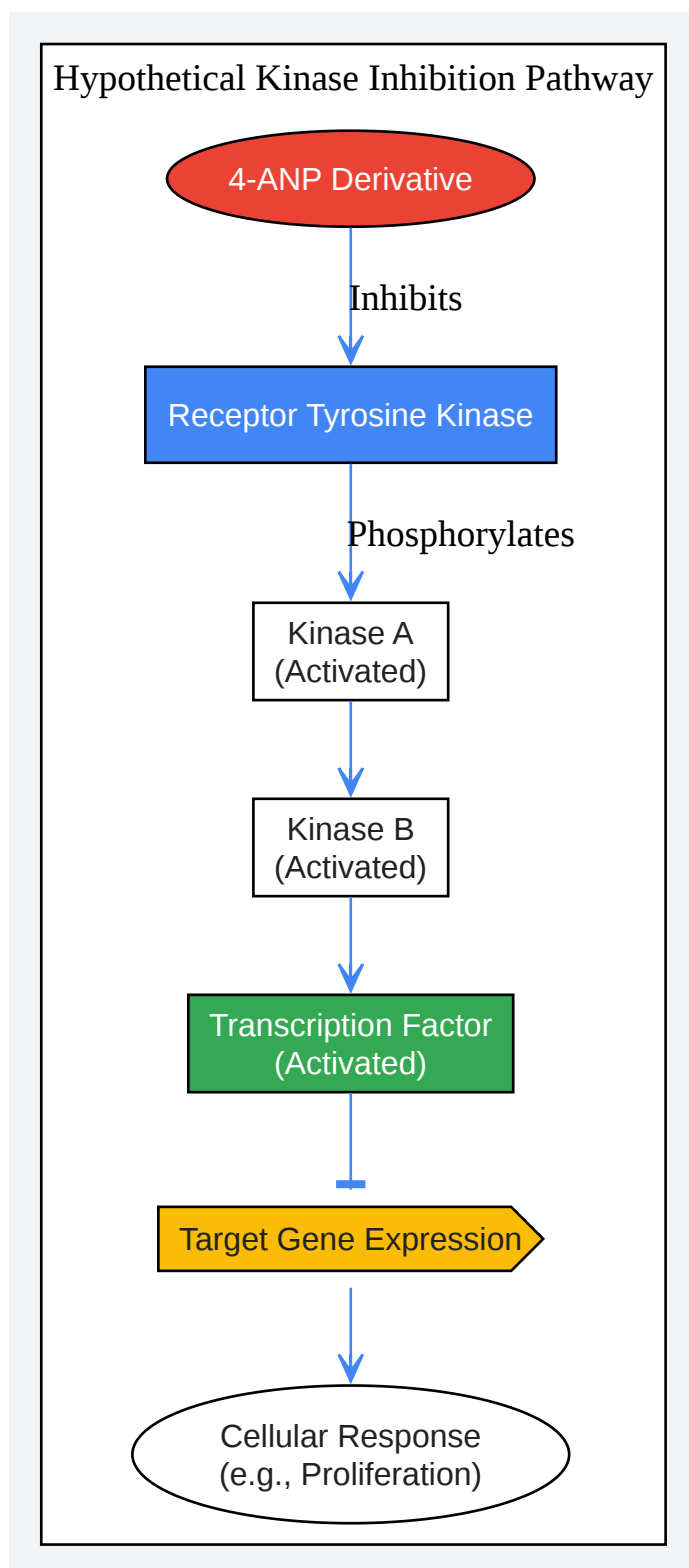
Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway where a derivative of **4-Amino-3-nitrophenol** might be investigated.



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Figure 1. Experimental workflow for purity benchmarking.



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